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These application notes provide a detailed overview of the use of zinc sulfite (ZnS) and its
alloys, such as zinc oxysulfide [Zn(O,S)], as a critical component in the fabrication of thin-film
solar cells. This document outlines the significance of ZnS as a buffer layer, details various
deposition methodologies, and presents key performance data. Experimental protocols and
workflow visualizations are included to guide researchers in the field.

Introduction: The Role of Zinc Sulfite in Thin-Film
Solar Cells

Zinc sulfide is a wide-band-gap semiconductor that has garnered significant attention as a
buffer layer in thin-film solar cells, particularly for Cu(In,Ga)Sez (CIGS) and Cuz2ZnSnSa (CZTS)
based technologies.[1][2] It serves as a promising, environmentally friendly alternative to the
more toxic cadmium sulfide (CdS) which is traditionally used.[2][3] The primary functions of the
ZnS buffer layer include:

¢ Preventing sputtering damage to the underlying absorber layer during the deposition of the
transparent conducting oxide (TCO) window layer.[4]

» Modifying the surface of the p-type absorber layer to create a high-quality p-n heterojunction.

[4]
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» Improving band alignment between the absorber and window layers, which facilitates
efficient charge carrier separation and transport.[2]

e Enhancing light transmission in the short-wavelength region due to its wider bandgap
compared to CdS, potentially increasing the short-circuit current (Jsc).[2]

Deposition Methods for ZnS Thin Films

Several techniques are employed for depositing ZnS thin films, each with distinct advantages
and process parameters. The most common methods include Chemical Bath Deposition
(CBD), Atomic Layer Deposition (ALD), and Sputtering.

Chemical Bath Deposition (CBD)

CBD is a widely used, cost-effective, and scalable method for depositing large-area and
uniform ZnS thin films at low temperatures.[1][3] The process involves the controlled
precipitation of ZnS from an aqueous solution containing a zinc salt, a sulfur source, and a
complexing agent.[1]

Experimental Protocol: Chemical Bath Deposition of ZnS
e Precursor Solution Preparation:

o Dissolve a zinc source, such as zinc sulfate (ZnSOa) or zinc chloride (ZnCl2), in deionized
water.[1][5]

o Add a complexing agent, typically ammonia (NHs-H20), to form a stable zinc complex.[6]
o Introduce a sulfur source, commonly thiourea [SC(NH2)2].[1][6]

o Deposition Process:
o Immerse the substrate (e.g., CIGS/glass) into the precursor solution.

o Heat the bath to a specific temperature, typically between 60°C and 80°C, to initiate the
controlled decomposition of thiourea and subsequent reaction with the zinc complex to
form ZnS on the substrate surface.[1][7]
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o Maintain the deposition for a predetermined time to achieve the desired film thickness.[1]

[7]

o Post-Deposition Treatment:

o Remove the substrate from the bath and rinse it with deionized water to remove any
loosely adhered patrticles.

o An optional annealing step in air or an inert atmosphere can be performed to improve the
film's crystallinity and microstructure.[6]

Table 1: CBD Parameters for ZnS and Zn(O,S) Thin Films

Parameter Value Reference
Precursors

Zinc Source 0.05M-0.10 M ZnSOa [8]

Sulfur Source 0.1 M - 0.5 M SC(NH2)2 [8]
Complexing Agent 1.00 M NHs-Hz20 [8]

Deposition Conditions

Bath Temperature 80°C [1]
pH 9 [1]
Deposition Time 90 min (optimum) [1][7]

Post-Deposition

Annealing 200°C in air for 10 min [6]

Atomic Layer Deposition (ALD)

ALD is a vapor phase deposition technique that allows for the growth of highly conformal and
uniform thin films with precise thickness control at the atomic level.[9] It is a dry and production-
compatible process.[10] The deposition of Zn(O,S) by ALD involves sequential, self-limiting
surface reactions of gaseous precursors.[10]
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Experimental Protocol: Atomic Layer Deposition of Zn(O,S)

e Precursors:

o Zinc precursor: Diethylzinc (DEZn).[9]

o Oxygen precursor: Water (H20).[9]

o Sulfur precursor: Hydrogen sulfide (H2S).[9]

e Deposition Cycle:

o An ALD cycle for Zn(0O,S) consists of alternating pulses of the precursors separated by

inert gas purges. For example, a cycle could be: DEZn pulse -> N2 purge -> H20/H2S

pulse -> N2 purge.[9]

o The composition of the Zn(O,S) film can be controlled by varying the ratio of H20 and H2S

pulses.[9]

e Deposition Parameters:

o Substrate Temperature: Typically around 120°C.[9][10]

o Pulse and Purge Times: e.g., 0.1 sec DEZn pulse, 2.3 sec purge, 0.2 sec H2S/Hz20 pulse,

and a 2.4-sec purge.[9]

Table 2: ALD Parameters for Zn(O,S) Thin Films

Parameter Value Reference
Precursors DEZn, Hz20, H2S 9]
Substrate Temperature 120°C [9][10]
Zn0:ZnS Pulse Ratio 4:1 [9]
Deposition Rate 2.9 Alcycle [9]

Film Thickness

~30 nm (100 cycles)

[9]
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Sputtering

Sputtering is a physical vapor deposition (PVD) method where atoms are ejected from a solid
target material due to bombardment by energetic particles. RF magnetron sputtering is
commonly used for depositing ZnS thin films.[4]

Experimental Protocol: RF Magnetron Sputtering of ZnS

e System Setup:
o A high-purity ZnS target is placed in a vacuum chamber.
o The substrate is positioned facing the target.

o Deposition Process:

o The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically
Argon (Ar).

o An RF power is applied to the target, creating a plasma.

o Arions bombard the ZnS target, sputtering Zn and S atoms/molecules which then deposit
onto the substrate.

o Deposition Parameters:

o The properties of the sputtered film are influenced by parameters such as RF power,
working pressure, and substrate temperature.[4]

Table 3: Sputtering Parameters for ZnS Thin Films
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Parameter Value Reference
Target ZnS (99.99%) [4]
RF Power 120 W [4]
Working Pressure 3.0 x 1072 Torr [4]
Argon Flow Rate 55 sccm [4]
Substrate Temperature 100°C - 400°C [4]
Deposition Time 20 min [4]

Performance of Solar Cells with ZnS-based Buffer

Layers

The integration of ZnS and Zn(0O,S) buffer layers has led to the fabrication of high-efficiency

thin-film solar cells, demonstrating their potential to replace CdS.

Table 4: Performance of CIGS and CZTS Solar Cells with ZnS-based Buffer Layers
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Fill
Solar Cell Depositio Efficiency V_oc J_sc = Referenc
actor
Structure n Method (n) (mV) (mAlcm?)
(FF) (%)
ZnS/CIGS  CBD 14.18% - - - [11]
Zn(0,S)/ClI
ALD 16.9% - - - [9]
GSSe
ZnS/CIGS
(Simulation - 27.22% - - - [12]
)
ZnS/CIGS
(Simulation - 24.13% 740 37.81 78.78 [12]
)
ZnS/CZTS
(Simulation - 16.29% 640 28.06 83.53 [13]
)
ZnS/CZTS
(Simulation - 14.28% 796.7 25.14 71.30 [13]
)
ZnS(0)/CZ
- 5.37% 610 - 39.53 [14]
TS
ZnS/CZTS
S CBD 4.5% - - - [14]
e

Characterization of ZnS Thin Films

A variety of techniques are used to characterize the structural, optical, and morphological
properties of ZnS thin films to ensure their suitability as buffer layers.

o X-ray Diffraction (XRD): To determine the crystal structure and preferential orientation of the
films.[1][4]
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e Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-

sectional structure.[8]

» Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the chemical composition of the

films.[8]

o UV-Vis Spectrophotometry: To measure the optical transmittance and determine the

bandgap energy.[1][5]

o X-ray Photoelectron Spectroscopy (XPS): To investigate the chemical composition and

bonding states.[6]

o High-Resolution Transmission Electron Microscopy (HRTEM): To analyze the microstructure

of the films.[6]

Table 5: Properties of ZnS Thin Films

Deposition Method  Property

Value

Reference

CBD Transmittance >80% (350-800 nm) [1107]
CBD Bandgap ~3.59 eV [11[7]
Sputtering Transmittance ~80% (visible region) [4]
Sputtering Bandgap 3.79 eV [4]
CBD (Sn-doped) Transmittance >70% (>540 nm) [5]
CBD (Sn-doped) Bandgap 3.91-4.12eV [5]

Visualized Workflows and Relationships

The following diagrams illustrate the fabrication process and key relationships in the context of

ZnS buffer layers for thin-film solar cells.
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Figure 1: Thin-Film Solar Cell Fabrication Workflow with ZnS Buffer Layer

Click to download full resolution via product page
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Caption: A generalized workflow for fabricating thin-film solar cells incorporating a ZnS buffer
layer.

ZnS Deposition Methods

Advantages:
- Good Adhesion
- High Purity Films
- Dry Process

Advantages:
- Low Cost
- Scalable
- Low Temperature

Advantages:
- Precise Thickness Control
- High Conformality
- Uniform Films

Disadvantages:
- Wet Chemical Process
- Potential for Impurities

Disadvantages:
- Slower Deposition Rate
- Higher Equipment Cost

Disadvantages:
- Potential for Surface Damage
- Higher Equipment Cost

Chemical Bath Deposition (CBD) Atomic Layer Deposition (ALD) Sputtering

Figure 2: Comparison of ZnS Deposition Methods

Click to download full resolution via product page

Caption: A comparison of the advantages and disadvantages of common ZnS deposition
techniques.

Conclusion

Zinc sulfite and its derivatives are highly promising materials for the fabrication of efficient and
environmentally friendly thin-film solar cells. The choice of deposition method depends on the
specific requirements of the solar cell architecture, balancing factors such as cost, scalability,
and the desired film properties. The data and protocols presented herein provide a foundation
for researchers to optimize the integration of ZnS buffer layers in next-generation photovoltaic
devices. Further research focusing on the optimization of deposition parameters and the
exploration of novel ZnS-based alloys will be crucial for advancing the performance and
commercial viability of thin-film solar cell technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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